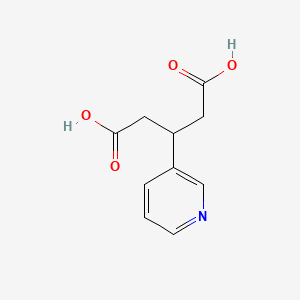
3-Pyridin-3-yl-pentanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridin-3-yl-pentanedioic acid is an organic compound that features a pyridine ring attached to a pentanedioic acid chain. This compound is of interest due to its unique structure, which combines the properties of both pyridine and pentanedioic acid, making it useful in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-3-yl-pentanedioic acid typically involves the reaction of pyridine derivatives with pentanedioic acid or its esters. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boronic acids and palladium catalysts under mild conditions . This method is favored for its efficiency and the ability to produce high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized to ensure high purity and yield, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
3-Pyridin-3-yl-pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions that favor substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
3-Pyridin-3-yl-pentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and coordination polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the production of various materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-Pyridin-3-yl-pentanedioic acid involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and receptors, influencing various biochemical pathways. The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects .
類似化合物との比較
Similar Compounds
3-Pyridinepropionic acid: Similar in structure but with a shorter carbon chain.
3,3-Di(1H-tetrazol-5-yl)pentanedioic acid: Contains tetrazole rings instead of a pyridine ring.
Uniqueness
3-Pyridin-3-yl-pentanedioic acid is unique due to its combination of a pyridine ring and a pentanedioic acid chain. This structure provides distinct chemical properties, making it versatile for various applications in research and industry.
特性
分子式 |
C10H11NO4 |
|---|---|
分子量 |
209.20 g/mol |
IUPAC名 |
3-pyridin-3-ylpentanedioic acid |
InChI |
InChI=1S/C10H11NO4/c12-9(13)4-8(5-10(14)15)7-2-1-3-11-6-7/h1-3,6,8H,4-5H2,(H,12,13)(H,14,15) |
InChIキー |
XYXSDUSRNTUJQK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C(CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


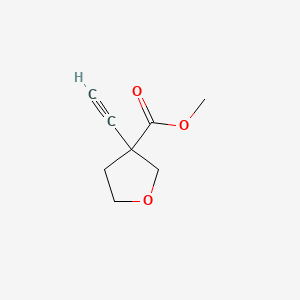
![4-[(1S)-1-aminoethyl]-2-methoxyphenol](/img/structure/B13587874.png)
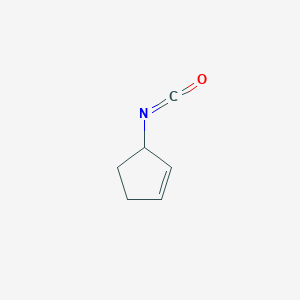
![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]propan-2-aminehydrochloride](/img/structure/B13587881.png)
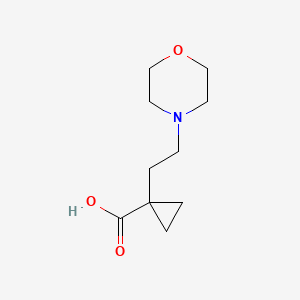
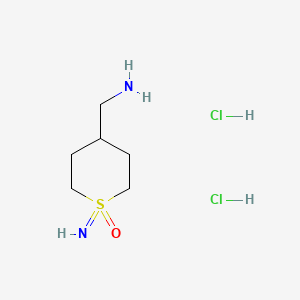
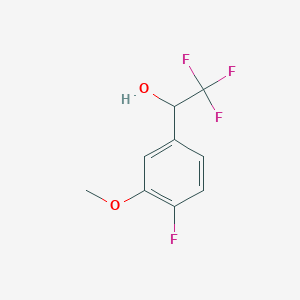
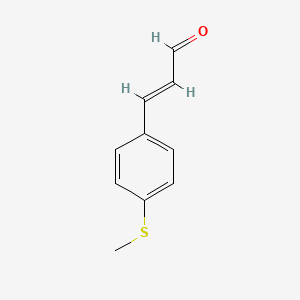
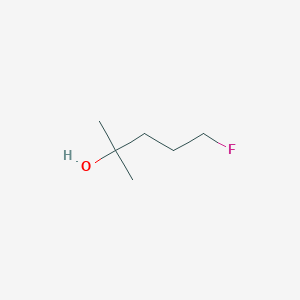

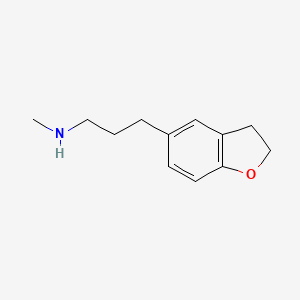
![4,4,5,5-Tetramethyl-2-(spiro[2.5]octan-6-ylidenemethyl)-1,3,2-dioxaborolane](/img/structure/B13587939.png)

![(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol](/img/structure/B13587945.png)
